molecular formula C24H24N4O3 B11233906 N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide

Cat. No.: B11233906
M. Wt: 416.5 g/mol
InChI Key: GSCPLIPRBVNTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide is a complex organic compound featuring an indole moiety, a pyridazinone ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 2,3-dihydro-1H-indole, the compound undergoes alkylation to introduce the 1-oxopropan-2-yl group.

    Construction of the Pyridazinone Ring: The indole derivative is then reacted with a 4-methylphenyl-substituted hydrazine to form the pyridazinone ring through cyclization.

    Acetylation: Finally, the compound is acetylated to introduce the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to corresponding alcohols.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The pyridazinone ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole moiety.

    Pyridazinone Derivatives: Compounds such as pyridazinone-based inhibitors used in medicinal chemistry.

Uniqueness

N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide is unique due to its combination of indole and pyridazinone moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]acetamide

InChI

InChI=1S/C24H24N4O3/c1-15-8-10-18(11-9-15)20-14-21(25-17(3)29)24(31)28(26-20)16(2)23(30)27-13-12-19-6-4-5-7-22(19)27/h4-11,14,16H,12-13H2,1-3H3,(H,25,29)

InChI Key

GSCPLIPRBVNTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)C(C)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.